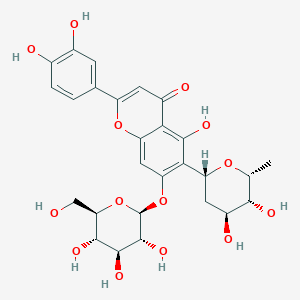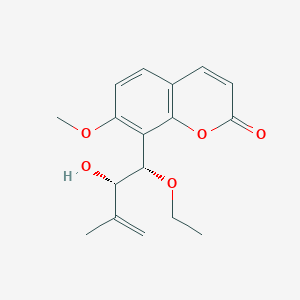
Ala5-Galanin (2-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala5-Galanin (2-11) is a synthetic peptide analogue of the neuropeptide galanin. It is specifically designed to act as an agonist for the galanin receptor 2 (GAL2R). The compound is characterized by the substitution of alanine at the fifth position of the galanin sequence, which enhances its specificity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ala5-Galanin (2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Ala5-Galanin (2-11) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ala5-Galanin (2-11) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide.
Deprotection Reagents: TFA for removing protecting groups.
Cleavage Reagents: TFA for cleaving the peptide from the resin.
Major Products: The major product of these reactions is the purified Ala5-Galanin (2-11) peptide, which is characterized by its specific amino acid sequence and high purity .
Scientific Research Applications
Ala5-Galanin (2-11) has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of galanin receptors in the central and peripheral nervous systems.
Pharmacology: As a specific agonist for GAL2R, it helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.
Metabolic Studies: It has been shown to modulate feeding behavior and energy homeostasis, making it valuable in obesity and metabolic disorder research.
Cancer Research: Its role in tumor metabolism and receptor biochemistry is being explored for potential therapeutic applications.
Mechanism of Action
Ala5-Galanin (2-11) exerts its effects by binding specifically to the galanin receptor 2 (GAL2R). Upon binding, it activates the receptor, leading to the initiation of intracellular signaling pathways. These pathways involve the activation of G-proteins, which subsequently modulate various downstream effectors, including ion channels and second messenger systems. This results in physiological responses such as modulation of neurotransmitter release and regulation of feeding behavior .
Comparison with Similar Compounds
Galanin (1-29): The full-length natural peptide with broader receptor activity.
Galanin (2-11): A truncated version of galanin with reduced receptor specificity.
M89b: A methyllanthionine-stabilized galanin receptor agonist with enhanced stability and specificity for GAL2R.
Uniqueness of Ala5-Galanin (2-11): Ala5-Galanin (2-11) is unique due to its high specificity for GAL2R and its enhanced stability compared to natural galanin. The alanine substitution at the fifth position significantly improves its receptor selectivity and resistance to enzymatic degradation .
Properties
Molecular Formula |
C54H81N13O13 |
|---|---|
Molecular Weight |
1120.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI Key |
NNHVNNDEEUGQGV-YQSLYEHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)



![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)



![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

